5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol
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Overview
Description
5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of a bromine atom and a hydroxyl group in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol typically involves the bromination of 1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) at reflux temperature.
Substitution: Nucleophiles in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-one.
Reduction: 1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders and other diseases.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group in its structure allow it to form hydrogen bonds and interact with various enzymes and receptors. This can lead to the modulation of biological pathways and the exertion of its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-methyl-1,2,4-triazole
- 5-Bromo-1-methyl-1H-1,2,3,4-tetrazole
- 5-Bromo-1-methyl-1H-imidazole
Uniqueness
5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol is unique due to its specific substitution pattern and the presence of both a bromine atom and a hydroxyl group. This makes it a versatile compound for various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H12BrNO |
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Molecular Weight |
242.11 g/mol |
IUPAC Name |
5-bromo-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol |
InChI |
InChI=1S/C10H12BrNO/c1-6-7-2-3-9(13)10(11)8(7)4-5-12-6/h2-3,6,12-13H,4-5H2,1H3 |
InChI Key |
BTVJMJMAENDTLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1)C(=C(C=C2)O)Br |
Origin of Product |
United States |
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